molecular formula C10H18O B095044 (5E)-2,6-dimethylocta-3,5-dien-2-ol CAS No. 18675-17-7

(5E)-2,6-dimethylocta-3,5-dien-2-ol

Cat. No.: B095044
CAS No.: 18675-17-7
M. Wt: 154.25 g/mol
InChI Key: BOGURUDKGWMRHN-WIXHIXFDSA-N
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Description

(5E)-2,6-Dimethylocta-3,5-dien-2-ol is a terpene alcohol with the molecular formula C₁₀H₁₈O and an average molecular mass of 154.25 g/mol . Its structure features a conjugated diene system (double bonds at positions 3 and 5) and two methyl groups at positions 2 and 5. The E-configuration at the 5th carbon distinguishes it from its Z-isomer, influencing its stereochemical properties and interactions.

Properties

CAS No.

18675-17-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5E)-2,6-dimethylocta-3,5-dien-2-ol

InChI

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+

InChI Key

BOGURUDKGWMRHN-WIXHIXFDSA-N

SMILES

CCC(=CC=CC(C)(C)O)C

Isomeric SMILES

CC/C(=C/C=CC(C)(C)O)/C

Canonical SMILES

CCC(=CC=CC(C)(C)O)C

Other CAS No.

18675-17-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,6-dimethylocta-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-5-chlorohex-2-en-1-ol with aluminum hydride reagents . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other advanced organic synthesis techniques. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(5E)-2,6-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-2,6-dimethylocta-3,5-dien-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-2,6-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Isomerism: E vs. Z Configuration

The Z-isomer, (5Z)-2,6-dimethylocta-3,5-dien-2-ol , shares the same molecular formula but differs in the spatial arrangement of substituents around the double bond. Key differences include:

  • Thermal Stability : The E-isomer’s trans configuration reduces steric hindrance, likely granting higher thermal stability .
Compound Molecular Formula Molecular Weight Double Bond Configuration Key Properties
(5E)-2,6-Dimethylocta-3,5-dien-2-ol C₁₀H₁₈O 154.25 3,5 (E) Higher thermal stability
(5Z)-2,6-Dimethylocta-3,5-dien-2-ol C₁₀H₁₈O 154.25 3,5 (Z) Increased polarity

Chain Length Variants: Nona-3,5-dien-2-ol

Nona-3,5-dien-2-ol (C₉H₁₆O), a phytochemical abundant in Carica papaya seeds, differs in chain length (9 carbons vs. 8 carbons). Key distinctions include:

  • Volatility: The shorter chain of this compound may increase volatility compared to nona-3,5-dien-2-ol.
  • Biological Role: Nona-3,5-dien-2-ol is linked to antimicrobial and anti-inflammatory properties in plant extracts, whereas the target compound is primarily used in synthetic flavoring .

Positional Isomers and Substituent Variations

3,7-Dimethyl-4,6-octadien-3-ol (C₁₀H₁₈O) highlights how methyl group placement and double bond positions alter properties:

  • Structural Alerts : Unlike this compound, 3,7-dimethyl-4,6-octadien-3-ol exhibits structural features (e.g., allylic methyl groups) associated with sensitization risks .
  • Applications : Both compounds are flavoring agents, but safety considerations differ significantly.
Compound Molecular Formula Double Bond Positions Sensitization Risk Key Structural Features
This compound C₁₀H₁₈O 3,5 (E) Potential Branched isoprene units
3,7-Dimethyl-4,6-octadien-3-ol C₁₀H₁₈O 4,6 High Allylic methyl groups

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